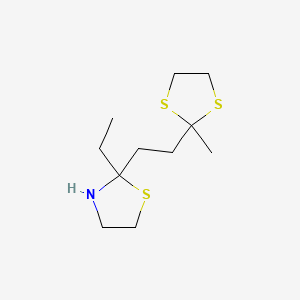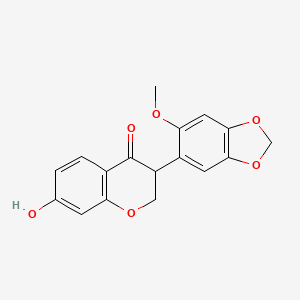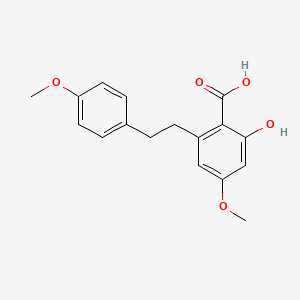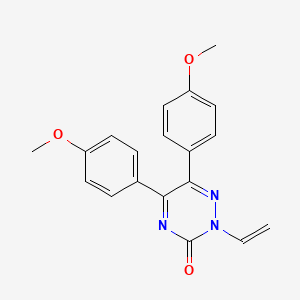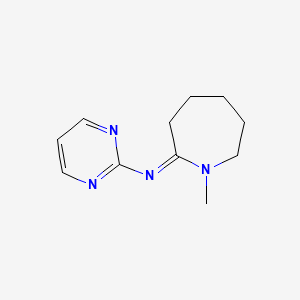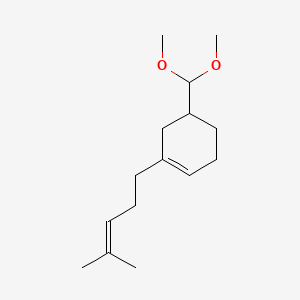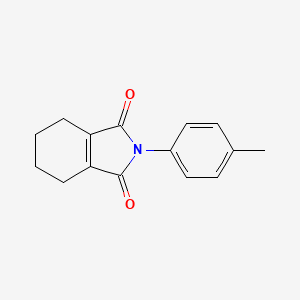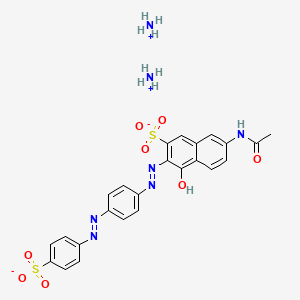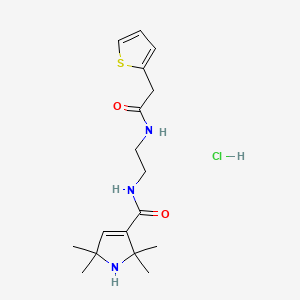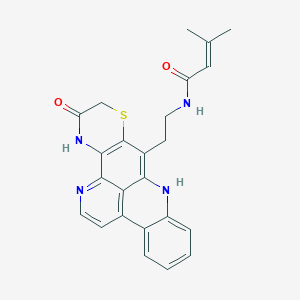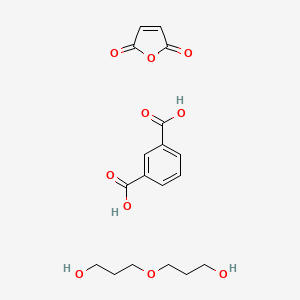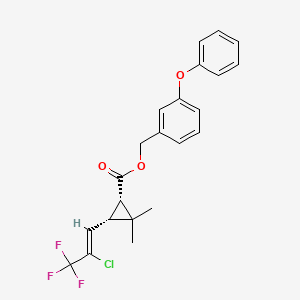
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))- is a synthetic pyrethroid compound commonly used as an insecticide and acaricide. It is known for its effectiveness in controlling a wide range of pests in agricultural and public health settings .
Preparation Methods
The synthesis of this compound involves several steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Cyclopropanation: The formation of the cyclopropane ring is achieved through the reaction of a suitable alkene with a carbene precursor.
Halogenation: Introduction of the chloro and trifluoro groups is typically done using halogenating agents such as chlorine and trifluoromethyl iodide.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (3-phenoxyphenyl)methanol under acidic conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and reactivity.
Biology: Its insecticidal properties make it a valuable tool in entomological research for studying pest control mechanisms.
Medicine: Research into its potential effects on human health and its use in developing new insecticidal formulations.
Mechanism of Action
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include the disruption of normal nerve function and interference with neurotransmitter release .
Comparison with Similar Compounds
- Permethrin
- Deltamethrin
- Cypermethrin
These compounds share similar modes of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
68127-78-6 |
|---|---|
Molecular Formula |
C22H20ClF3O3 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12-/t17-,19-/m1/s1 |
InChI Key |
RTRBHVOKZNZJDH-SOAHZXLXSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


